molecular formula C9H15NO2 B1606117 N-Pentylsuccinimide CAS No. 5332-35-4

N-Pentylsuccinimide

Cat. No.: B1606117
CAS No.: 5332-35-4
M. Wt: 169.22 g/mol
InChI Key: NEQDNPLLVJBQNJ-UHFFFAOYSA-N
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Description

N-Pentylsuccinimide, also known as 1-Pentyl-2,5-pyrrolidinedione, is a chemical compound with the molecular formula C9H15NO2. It is a derivative of succinimide, where a pentyl group is attached to the nitrogen atom of the succinimide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Pentylsuccinimide can be synthesized through the reaction of succinic anhydride with pentylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The reaction proceeds as follows:

Succinic anhydride+PentylamineThis compound+Water\text{Succinic anhydride} + \text{Pentylamine} \rightarrow \text{this compound} + \text{Water} Succinic anhydride+Pentylamine→this compound+Water

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Pentylsuccinimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-pentylsuccinamic acid.

    Reduction: Reduction of this compound can yield this compound alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-Pentylsuccinimide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Pentylsuccinimide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to various biochemical effects. The exact pathways involved depend on the specific enzyme and the context in which this compound is used .

Comparison with Similar Compounds

    N-Phenylsuccinimide: Similar structure but with a phenyl group instead of a pentyl group.

    N-Methylsuccinimide: Contains a methyl group instead of a pentyl group.

    N-Hydroxysuccinimide: Contains a hydroxyl group attached to the nitrogen atom.

Uniqueness: N-Pentylsuccinimide is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of hydrophobic compounds or in the study of membrane-associated processes .

Properties

IUPAC Name

1-pentylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQDNPLLVJBQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201465
Record name 2,5-Pyrrolidinedione, 1-pentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5332-35-4
Record name 1-Pentyl-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5332-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(n-Pentyl)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Pentylsuccinimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Pyrrolidinedione, 1-pentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-PENTYL)SUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPO3M1PW2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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